molecular formula C7H6Cl2O2 B8216471 2,6-Dichloro-3-methoxyphenol

2,6-Dichloro-3-methoxyphenol

Cat. No.: B8216471
M. Wt: 193.02 g/mol
InChI Key: AGNDCVRWEFKOJM-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methoxyphenol is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-methoxyphenol typically involves the chlorination of 3-methoxyphenol. One common method is the reaction of 3-methoxyphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,6-Dichloro-3-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential antimicrobial properties and is studied for its effects on various microorganisms.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-methoxyphenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound can target enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with cell wall synthesis and protein function in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-3-methoxyphenol: Similar structure but with chlorine atoms at different positions.

    2,6-Dichloro-4-methoxyphenol: Another isomer with the methoxy group at a different position.

    2,6-Dichlorophenol: Lacks the methoxy group but has similar chlorination pattern.

Uniqueness

2,6-Dichloro-3-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-3-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNDCVRWEFKOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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